molecular formula C13H23NO3 B6598772 tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 1781984-45-9

tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B6598772
CAS No.: 1781984-45-9
M. Wt: 241.33 g/mol
InChI Key: JFAKHELXPGAHHG-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: is a chemical compound characterized by its complex structure, which includes a tert-butyl group, a hydroxymethyl group, and a hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the hexahydrocyclopenta[c]pyrrole core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

  • Reduction: The compound can be reduced to remove the carbonyl group, resulting in a different functional group.

  • Substitution: The tert-butyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles such as halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Alcohols or amines.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that compounds similar to tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exhibit significant biological activity. The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development.

  • Case Study : A study focused on derivatives of cyclopentapyrrole compounds highlighted their efficacy against certain cancer cell lines, indicating that modifications to the cyclopentapyrrole structure could enhance therapeutic properties .

Synthesis of Bioactive Molecules
The compound can serve as an intermediate in synthesizing more complex bioactive molecules. Its hydroxymethyl group allows for further functionalization, which can lead to the development of novel pharmaceuticals.

Material Science

Polymer Chemistry
this compound can be utilized in the synthesis of polymers with specific mechanical properties. Its unique structure may impart flexibility and strength to polymer matrices.

  • Application Example : Research has shown that integrating such compounds into polymer systems can improve thermal stability and mechanical performance, making them suitable for applications in coatings and composites .

Research Tool

Reagent in Organic Synthesis
Due to its reactivity, this compound can be used as a reagent in organic synthesis. It can facilitate various chemical transformations, enabling researchers to explore new synthetic pathways.

  • Experimental Use : In laboratory settings, it has been employed to synthesize other complex molecules through reactions such as esterification and amidation .

Table of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryPotential drug development targeting cancer and other diseasesEfficacy studies against cancer cell lines
Material ScienceEnhancement of polymer propertiesImproved thermal stability in coatings
Organic SynthesisReagent for synthesizing complex organic moleculesUsed in esterification reactions

Mechanism of Action

The mechanism by which tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exerts its effects depends on its specific application. For example, as an inhibitor, it may bind to an enzyme's active site, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • Tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: This compound shares a similar structure but has a piperidine ring instead of a hexahydrocyclopenta[c]pyrrole ring.

  • Tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another related compound with a phenyl group attached to the piperidine ring.

Uniqueness: The uniqueness of tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, with the CAS number 1781984-45-9, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological evaluations, and relevant case studies to provide a comprehensive overview of its activity.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • Structure : The compound features a cyclopentane ring fused with a pyrrole structure, which is significant for its biological interactions.

Antimicrobial Properties

Recent studies indicate that compounds with similar pyrrole structures exhibit notable antimicrobial activities. For instance, certain pyrrole derivatives have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis (Mtb). In one study, pyrrole-2-carboxamides demonstrated MIC values below 0.016 μg/mL against Mtb, highlighting the potential for structural modifications to enhance activity against resistant strains .

Cytotoxicity and Selectivity

The cytotoxicity profile of related compounds suggests that while they exhibit potent antimicrobial properties, they also maintain low toxicity levels in mammalian cell lines. For example, some derivatives showed IC50 values greater than 64 μg/mL, indicating a favorable selectivity index (SI) for therapeutic applications . This aspect is crucial for developing safe pharmaceuticals.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrrole ring. Studies have shown that electron-withdrawing groups enhance activity against Mtb, while bulky substituents can improve stability and reduce cytotoxicity .

Study 1: Antitubercular Activity

A recent investigation focused on a series of pyrrole derivatives, including those structurally similar to this compound. Compounds were tested against both wild-type and mutant strains of M. tuberculosis. The results indicated that modifications at specific positions on the pyrrole ring significantly affected the potency and selectivity against Mtb .

CompoundMIC (μg/mL)IC50 (μg/mL)Selectivity Index
Compound A<0.016>64>4000
Compound B0.032>64>2000
tert-butyl derivativeTBDTBDTBD

Study 2: Physiological Activities

Another study explored the physiological activities of pyrrole derivatives, noting their potential roles in metabolic pathways and as markers for various diseases. The presence of hydroxymethyl groups was particularly noted for enhancing solubility and bioavailability, which could be advantageous for therapeutic applications .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-9-4-5-10(8-15)11(9)7-14/h9-11,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAKHELXPGAHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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